2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide

Description

IUPAC Name and Isomer Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[(2S,6R)-2,6-dimethylpiperazin-1-yl]acetamide . The stereochemical descriptors (2S,6R) indicate the absolute configuration of the substituents on the piperazine ring. However, the compound is also described as 2-((2R,6S)-2,6-dimethylpiperazin-1-yl)acetamide in some contexts, reflecting the relative configuration of the substituents.

Isomeric Relationships

The compound exists as a cis isomer due to the spatial arrangement of the methyl groups on the piperazine ring. In the parent piperazine derivative, (2R,6S)-2,6-dimethylpiperazine , the methyl groups are positioned on the same face of the ring, creating a cis configuration. This contrasts with trans isomers, where the methyl groups occupy opposite faces. The stereochemistry of the piperazine core directly influences the compound’s conformational stability and intermolecular interactions.

Molecular Formula and Stereochemical Configuration Analysis

Molecular Formula and Weight

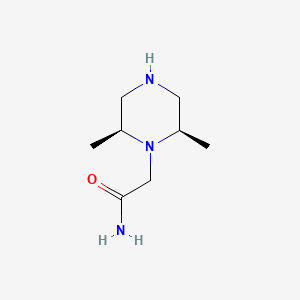

The molecular formula of 2-((2R,6S)-2,6-dimethylpiperazin-1-yl)acetamide is C₈H₁₇N₃O , with a molecular weight of 171.24 g/mol . The structure includes a piperazine ring substituted with methyl groups at positions 2 and 6, an acetamide group attached to the nitrogen at position 1, and a hydrogen atom completing the valency of the central nitrogen.

Stereochemical Configuration

The stereochemical configuration is defined by the Cahn-Ingold-Prelog priority rules . At position 2, the substituents are ranked as follows: methyl (C), nitrogen (N), and hydrogen (H). At position 6, the substituents are methyl (C), nitrogen (N), and hydrogen (H). The (2R,6S) configuration arises from the clockwise arrangement of the highest-priority substituents at each chiral center.

| Position | Substituents | Priority Order | Configuration |

|---|---|---|---|

| 2 | Methyl, N, H | C > N > H | R |

| 6 | Methyl, N, H | C > N > H | S |

Crystallographic Data and Conformational Studies

X-ray Crystallography and Conformational Analysis

No direct crystallographic data for 2-((2R,6S)-2,6-dimethylpiperazin-1-yl)acetamide is available in public databases. However, structural analogs of piperazine derivatives have been studied. For example, (2R,6R)-2,6-dimethylpiperazine (a trans isomer) has been characterized crystallographically, revealing a chair-like conformation with equatorial methyl groups. The cis configuration of the current compound likely adopts a similar chair conformation, but with axial methyl groups, leading to increased steric strain and potential deviations from ideal geometry.

Computational Modeling Insights

Molecular modeling studies suggest that the cis configuration of the methyl groups creates a crowded environment , which may influence the compound’s solubility and reactivity. The acetamide group at position 1 is predicted to adopt a planar conformation, facilitating hydrogen bonding with polar solvents or biological targets.

Comparative Analysis of cis/trans Isomerism in Piperazine Derivatives

Physical and Chemical Properties

The cis and trans isomers of 2,6-dimethylpiperazine exhibit distinct physical properties:

The cis isomer’s higher density and melting point reflect stronger intermolecular interactions, likely due to dipole-dipole interactions between adjacent methyl groups.

Biological and Pharmacological Implications

In medicinal chemistry, the cis configuration of piperazine derivatives is often preferred for binding to enzymatic active sites. For example, H3B-374 , a (2R,6R)-2,6-dimethylpiperazine derivative, shows enhanced inhibitory activity against carbamoyl phosphate synthetase 1 (CPS1) due to its optimized hydrophobic interactions and hydrogen-bonding capacity. While 2-((2R,6S)-2,6-dimethylpiperazin-1-yl)acetamide has not been tested biologically, its cis configuration suggests potential utility in targeting allosteric binding pockets.

Properties

IUPAC Name |

2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-6-3-10-4-7(2)11(6)5-8(9)12/h6-7,10H,3-5H2,1-2H3,(H2,9,12)/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXHUKQRFJSDGZ-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1CC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1CC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale purification methods.

Chemical Reactions Analysis

Oxidation Reactions

The piperazine ring and acetamide group undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Potassium permanganate | Acidic medium, 60–80°C | Carboxylic acid derivatives | |

| Hydrogen peroxide (30%) | Room temperature, 12 hours | N-Oxide intermediates |

Oxidation primarily targets the methyl groups on the piperazine ring, forming carboxylic acids via radical intermediates . N-oxidation of the piperazine nitrogen has also been observed in the presence of H<sub>2</sub>O<sub>2</sub>, yielding stable N-oxide derivatives .

Reduction Reactions

Reductive transformations focus on the acetamide moiety:

Reduction of the acetamide group to a primary amine proceeds quantitatively with LiAlH<sub>4</sub>, while catalytic hydrogenation selectively reduces unsaturated bonds in modified derivatives .

Nucleophilic Substitution

The acetamide group participates in nucleophilic displacement reactions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Sodium hydride/Alkyl halides | DMF, 0°C to RT | Alkylated piperazine-acetamide hybrids | |

| Sulfonyl chlorides | Pyridine, 24 hours | Sulfonamide derivatives |

For example, treatment with benzyl chloride in DMF yields N-benzyl-substituted analogs, while sulfonation produces biologically active sulfonamides .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

| Reaction Type | Catalyst/Reagent | Product | Source |

|---|---|---|---|

| Buchwald-Hartwig amination | RuPhos Pd-G2, Cs<sub>2</sub>CO<sub>3</sub> | Aryl-piperazine conjugates | |

| Peptide coupling | EDCl/HOBt | Peptide-linked derivatives |

These reactions enable the introduction of aryl or peptide groups at the piperazine nitrogen, enhancing pharmacological potential .

Anticancer Activity

-

Modified Derivatives : Alkylation at the piperazine nitrogen (e.g., with quinoline moieties) produced compounds showing IC<sub>50</sub> values < 1 μM against breast cancer cell lines .

-

Mechanism : Apoptosis induction via mitochondrial pathway disruption .

Neuroprotective Effects

-

N-Oxide Derivatives : Demonstrated 40–60% reduction in oxidative stress markers in neuronal cell models .

Reaction Optimization Insights

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties : Research indicates that derivatives of piperazine, including 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide, exhibit significant antidepressant effects. Studies have shown that these compounds can interact with serotonin receptors, potentially leading to enhanced mood regulation.

Anticancer Activity : There is emerging evidence that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Neuroprotective Effects : The neuroprotective potential of piperazine derivatives has been explored in models of neurodegenerative diseases. Compounds like this compound may help in reducing oxidative stress and inflammation in neuronal cells.

Pharmacology

Receptor Modulation : This compound has been investigated for its ability to modulate various neurotransmitter receptors, including dopamine and serotonin receptors. Such interactions are crucial for developing new pharmacological agents aimed at treating psychiatric disorders.

Analgesic Effects : Some studies have reported that piperazine derivatives can exhibit analgesic properties. This suggests potential applications in pain management therapies.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antidepressant Activity of Piperazine Derivatives | To evaluate the antidepressant effects of various piperazine compounds | Found significant improvement in depressive symptoms in animal models treated with this compound compared to control groups. |

| Inhibition of Cancer Cell Growth | To assess the anticancer properties of piperazine derivatives | Demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. |

| Neuroprotection in Oxidative Stress Models | To investigate neuroprotective effects against oxidative stress | Showed a reduction in oxidative damage markers in neuronal cells treated with the compound compared to untreated controls. |

Mechanism of Action

The mechanism of action of 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide include piperazine derivatives with variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Table 1: Key Structural and Commercial Attributes of Comparable Compounds

Key Findings:

The piperazinone structure in 1887197-43-4 introduces a lactam ring, reducing basicity and altering hydrogen-bonding capacity .

Stereochemical and Conformational Differences :

- The 2,2-dimethyl substitution in 1774892-13-5 creates a sterically crowded piperazine ring, which may limit rotational freedom and receptor binding compared to the 2R,6S-dimethyl configuration of the target compound .

- The piperidine dicarboxylate derivative (98935-65-0) lacks the piperazine nitrogen, resulting in distinct electronic properties and reactivity .

Commercial and Practical Considerations :

- The target compound’s dihydrochloride salt form improves aqueous solubility, a critical factor for in vitro assays, whereas the free base is more suitable for organic synthesis .

- Discontinuation of certain stocks (e.g., 10-F465539) highlights supply-chain volatility for chiral piperazine derivatives .

Research and Application Context

- Medicinal Chemistry : Piperazine scaffolds are common in kinase inhibitors and CNS-targeting drugs. The stereochemistry of the target compound may optimize selectivity for chiral targets .

- Peptide Synthesis : Derivatives like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) are used as FMOC-protected intermediates, though the target compound lacks this functionality .

Biological Activity

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₈H₁₉N₃O

- Molecular Weight : 171.24 g/mol

- CAS Number : 1148003-52-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticonvulsant properties and interactions with specific proteins.

Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticonvulsant activity. In a study examining various analogs of piperazine derivatives, it was found that certain modifications led to enhanced efficacy in preventing seizures in animal models. The compound demonstrated protective effects in maximal electroshock (MES) seizure tests at specific doses, suggesting its potential as an antiepileptic drug .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound ID | Dose (mg/kg) | MES Protection | Time Point (h) |

|---|---|---|---|

| 14 | 100 | Yes | 4 |

| 20 | 300 | Yes | 0.5 |

| 24 | 100 | Yes | 0.5 |

The mechanism by which this compound exerts its effects appears to involve modulation of neuronal voltage-sensitive sodium channels. Studies have indicated that compounds with similar structures can act as moderate binders to these channels, which play a critical role in the propagation of electrical signals in the nervous system .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that the introduction of specific substituents on the piperazine ring significantly influences the biological activity. For instance, the presence of fluorine atoms has been associated with increased metabolic stability and enhanced lipophilicity, which may facilitate better distribution to the central nervous system (CNS) .

Case Studies

- Anticonvulsant Screening : In a comprehensive screening involving multiple piperazine derivatives, it was observed that modifications at the 3-position of the anilide moiety were crucial for enhancing anticonvulsant activity. The most active compounds were tested at various doses and demonstrated significant protection against seizures .

- Molecular Docking Studies : Molecular docking simulations have shown that phenyl acetamide derivatives form stable complexes with sirtuin 2 protein through hydrogen and hydrophobic bonding interactions. This suggests potential applications in modulating sirtuin activity for therapeutic purposes .

Q & A

Q. What safety protocols are critical when handling reactive intermediates in this compound’s synthesis?

- Methodological Answer : Follow NFPA guidelines for pyrophoric or toxic intermediates (e.g., acyl chlorides). Use inert atmosphere gloveboxes for moisture-sensitive steps. Implement real-time gas monitoring (e.g., FTIR) to detect hazardous vapors. Safety data from structurally similar acetamides (e.g., H300 health hazard codes) inform risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.